Glyceryl 2-monopropionate
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Overview
Description
Glyceryl 2-monopropionate, also known as 1,2,3-propanetriol, 2-propanoate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . It is a derivative of glycerol where one of the hydroxyl groups is esterified with propionic acid. This compound is known for its antimicrobial properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl 2-monopropionate can be synthesized through the esterification of glycerol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of glycerol with propionic acid in the presence of a suitable catalyst. The reaction mixture is heated to a specific temperature, and the water formed is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Glyceryl 2-monopropionate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of glycerol with propionic acid.
Hydrolysis: It can be hydrolyzed back to glycerol and propionic acid in the presence of water and an acid or base catalyst.
Common Reagents and Conditions:
Esterification: Propionic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Glycerol and propionic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
Glyceryl 2-monopropionate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic applications due to its antimicrobial activity.
Mechanism of Action
The antimicrobial activity of glyceryl 2-monopropionate is attributed to its ability to disrupt the cell membranes of microorganisms. The ester interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other monoglycerides, which are known for their antimicrobial properties .
Comparison with Similar Compounds
Glyceryl monocaprylate: Another monoglyceride with antimicrobial properties.
Glyceryl monooleate: Known for its use in the formulation of emulsions and as a surfactant.
Glyceryl monostearate: Commonly used as an emulsifying agent in food and cosmetic products.
Uniqueness: Glyceryl 2-monopropionate is unique due to its specific esterification with propionic acid, which imparts distinct antimicrobial properties.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-6(9)10-5(3-7)4-8/h5,7-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPXNRRTVSAZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18373-34-7 |
Source
|
Record name | Glyceryl 2-monopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018373347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCERYL 2-MONOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EJK381SG9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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